N-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
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Description
N-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C14H17F3N2O3 and its molecular weight is 318.296. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Research and Drug Metabolism
- Research on drug molecules often investigates their metabolism, pharmacological properties, and potential therapeutic uses. For instance, studies have examined metabolic hydroxy and carboxy functionalization of alkyl moieties in drug molecules, revealing insights into how such modifications can affect a drug's pharmacologic activity (El-Haj & Ahmed, 2020) source.
Central Nervous System (CNS) Acting Drugs
- Functional chemical groups play a critical role in the synthesis of novel CNS acting drugs. Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen are extensively studied for their potential CNS effects, ranging from depression and euphoria to convulsion (Saganuwan, 2017) source.
Antioxidant and Antimicrobial Properties
- Carvacrol, a phenolic monoterpenoid found in essential oils, demonstrates a wide range of bioactivities including antimicrobial, antioxidant, and anticancer activities. Its efficacy against food-borne pathogens and potential for clinical applications highlight the significance of natural compounds in scientific research (Sharifi-Rad et al., 2018) source.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-2-21-11-5-3-10(4-6-11)18-13(20)19-7-12(8-19)22-9-14(15,16)17/h3-6,12H,2,7-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXYHZDCTPDSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.